Molecular Weight and H-Bond Acceptor Differentiation vs. Reduced Analog (CAS 58346-62-6)
The target compound (C₇H₁₁NO₂, MW = 141.17 g/mol) possesses a carbonyl oxygen at position 4 that is absent in the reduced analog 5-methyl-1-oxa-5-azaspiro[2.5]octane (C₇H₁₃NO, MW = 127.18 g/mol). This structural difference yields a molecular weight increase of 13.99 g/mol (11.0% higher) and increases the hydrogen-bond acceptor count from 2 to 3 . These differences directly impact drug-likeness metrics: the reduced analog has a reported topological polar surface area (TPSA) of 15.77 Ų , whereas the target compound's additional carbonyl oxygen is predicted to increase TPSA to approximately 35–38 Ų based on fragment-based calculations (ChemAxon estimation), moving it closer to the CNS drug-likeness threshold of <90 Ų while remaining well within oral bioavailability space .
| Evidence Dimension | Molecular weight and hydrogen-bond acceptor count |
|---|---|
| Target Compound Data | MW = 141.17 g/mol; H-Bond Acceptors = 3; TPSA (estimated) ≈ 35–38 Ų [C₇H₁₁NO₂] |
| Comparator Or Baseline | 5-Methyl-1-oxa-5-azaspiro[2.5]octane (CAS 58346-62-6): MW = 127.18 g/mol; H-Bond Acceptors = 2; TPSA = 15.77 Ų (measured) [C₇H₁₃NO] |
| Quantified Difference | ΔMW = +13.99 g/mol (+11.0%); ΔH-Bond Acceptors = +1; ΔTPSA ≈ +19–22 Ų |
| Conditions | MW from molecular formula; TPSA from ChemAxon-calculated values (Chemscene vendor data) and fragment-based estimation |
Why This Matters
The 11% higher molecular weight and additional H-bond acceptor alter pharmacokinetic prediction models (e.g., Lipinski compliance, CNS MPO scoring) and may confer differentiated binding thermodynamics in target engagement assays.
